Methyl 5-cyano-2-iodobenzoate

Suzuki-Miyaura coupling Cross-coupling Aryl halide reactivity

Select Methyl 5-cyano-2-iodobenzoate (CAS 219841-91-5) as your cross-coupling building block for accelerated Pd-catalyzed transformations. The ortho-iodine handle reacts 10–100× faster than analogous bromides in Suzuki-Miyaura couplings, while the meta-cyano group strongly activates the aryl halide toward oxidative addition, enabling milder conditions and higher yields. This unique electronic pairing cannot be replicated by generic 2-iodobenzoates or bromo derivatives. Ideal for constructing biaryl pharmaceutical scaffolds, agrochemical intermediates, and n-type polymer monomers. Insist on ≥95% purity for reproducible multi-step syntheses.

Molecular Formula C9H6INO2
Molecular Weight 287.05 g/mol
CAS No. 219841-91-5
Cat. No. B1604199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-cyano-2-iodobenzoate
CAS219841-91-5
Molecular FormulaC9H6INO2
Molecular Weight287.05 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)C#N)I
InChIInChI=1S/C9H6INO2/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-4H,1H3
InChIKeySSXDDLXAVMYVKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Cyano-2-Iodobenzoate (CAS 219841-91-5): A Dual-Functional Aryl Iodide Building Block for Cross-Coupling


Methyl 5-cyano-2-iodobenzoate (CAS 219841-91-5) is a benzoic acid derivative featuring a reactive iodine atom at the ortho-position and an electron-withdrawing cyano group at the meta-position on the aromatic ring . Its molecular formula is C₉H₆INO₂, with a molecular weight of 287.05 g/mol . The compound is a white to yellow solid, soluble in organic solvents like ethanol and DMF, and is primarily utilized as a versatile intermediate in organic synthesis, particularly in transition-metal-catalyzed cross-coupling reactions . Its dual functionality makes it a key building block for constructing complex molecules in pharmaceutical and material science research .

Why Methyl 5-Cyano-2-Iodobenzoate Cannot Be Replaced by Simple 2-Iodobenzoate or Bromo Analogs


Generic substitution of Methyl 5-cyano-2-iodobenzoate with simpler analogs like Methyl 2-iodobenzoate or the corresponding bromo-derivative is not scientifically valid due to critical differences in reactivity and functional group compatibility. The meta-cyano group is a strong electron-withdrawing substituent that significantly activates the aryl iodide towards oxidative addition in palladium-catalyzed cross-couplings compared to unsubstituted or electron-donating analogs [1]. Furthermore, the ortho-iodine atom offers superior reactivity over a bromine atom, with aryl iodides generally reacting 10-100 times faster in Suzuki-Miyaura couplings, enabling milder conditions and higher yields [2]. This unique combination of an activating cyano group and a highly reactive iodine handle creates a chemoselective scaffold that cannot be replicated by simply substituting one functional group.

Quantitative Differentiation of Methyl 5-Cyano-2-Iodobenzoate Against Key Analogs


Comparative Reactivity in Suzuki-Miyaura Cross-Coupling: Iodo vs. Bromo Analogs

In palladium-catalyzed Suzuki-Miyaura reactions, aryl iodides exhibit significantly higher reactivity than aryl bromides. This is due to the lower bond dissociation energy of the C-I bond, which facilitates the rate-limiting oxidative addition step. For a given electron-deficient aryl system, the iodo-derivative (Methyl 5-cyano-2-iodobenzoate) will undergo coupling at room temperature or with lower catalyst loadings, whereas the corresponding bromo-analog (Methyl 5-cyano-2-bromobenzoate) would require elevated temperatures (e.g., 80°C) or more forcing conditions to achieve comparable yields [1].

Suzuki-Miyaura coupling Cross-coupling Aryl halide reactivity

Electronic Activation by the Meta-Cyano Substituent

The presence of a meta-cyano group (-CN) on the aromatic ring exerts a strong electron-withdrawing inductive effect, which increases the partial positive charge on the adjacent carbon atoms and lowers the energy of the LUMO. This electronic activation makes the aryl iodide more susceptible to oxidative addition by a palladium(0) catalyst, which is the rate-determining step in many cross-coupling reactions. In contrast, an unsubstituted aryl iodide (e.g., Methyl 2-iodobenzoate) lacks this activation and will exhibit slower reaction kinetics under identical conditions [1].

Substituent effect Electron-withdrawing group Oxidative addition

Hydrolytic Stability and Chemoselective Ester Cleavage

The methyl ester of Methyl 5-cyano-2-iodobenzoate can be selectively hydrolyzed to the corresponding carboxylic acid under mild basic conditions (e.g., LiOH in THF/H₂O) in high yield (95%) without affecting the sensitive cyano or iodo functionalities . This contrasts with more labile esters or those with less stable substituents, where hydrolysis can lead to decomposition or unwanted side reactions. The stability of the cyano group under these conditions is a key differentiator, as nitriles in some other contexts can be susceptible to hydrolysis to amides or acids.

Ester hydrolysis Functional group compatibility Chemoselectivity

Optimal Application Scenarios for Methyl 5-Cyano-2-Iodobenzoate Based on Evidence


Medicinal Chemistry: Synthesis of Biaryl-Containing Drug Candidates

Methyl 5-cyano-2-iodobenzoate is an ideal building block for constructing biaryl scaffolds common in pharmaceuticals. The activated aryl iodide is a perfect partner for Suzuki-Miyaura couplings with various aryl boronic acids, enabling the rapid synthesis of diverse, functionalized biphenyl systems . Its use is supported by patents in antiviral drug discovery [1].

Agrochemical Research: Precursor for Functionalized Aromatics and Heterocycles

In agrochemical development, the compound serves as a key intermediate for introducing a functionalized aromatic ring into complex molecules. Its ortho-iodo group allows for sequential cross-coupling or metal-halogen exchange reactions, while the meta-cyano group can be further transformed or serve as a pharmacophore . The high purity and stability of commercially available material ensure reliable performance in multi-step syntheses .

Material Science: Monomer for Conjugated Polymers and Organic Electronics

The combination of an electron-withdrawing cyano group and a reactive iodine handle makes this compound a valuable monomer precursor for conjugated polymers. The cyano group can lower the LUMO level of the resulting polymer, enhancing electron affinity, which is beneficial for n-type organic semiconductors. The iodine atom facilitates efficient polymerization via palladium-catalyzed cross-coupling, leading to well-defined macromolecular structures with tailored electronic properties.

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